molecular formula C10H6F2N2 B14858653 2-(3,5-Difluorophenyl)pyrazine

2-(3,5-Difluorophenyl)pyrazine

Cat. No.: B14858653
M. Wt: 192.16 g/mol
InChI Key: INCQAJPFRHRFSB-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)pyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorophenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,5-Difluorophenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 2-(3,5-Difluorophenyl)pyridine
  • 2-(3,5-Difluorophenyl)benzene
  • 2-(3,5-Difluorophenyl)quinoxaline

Comparison: 2-(3,5-Difluorophenyl)pyrazine is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic or aromatic rings. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

2-(3,5-difluorophenyl)pyrazine

InChI

InChI=1S/C10H6F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h1-6H

InChI Key

INCQAJPFRHRFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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